BenchChemオンラインストアへようこそ!

4-chloro-3H-pyrimido[4,5-b]indole

Microtubule Depolymerization Multidrug Resistance Structure-Activity Relationship

4-Chloro-9H-pyrimido[4,5-b]indole (CAS 5719-08-4) is the irreplaceable electrophilic precursor for rapid 4-amino-pyrimidoindole library synthesis via nucleophilic aromatic substitution. Unlike the low-reactivity 2-chloro isomer or cost-prohibitive 4-bromo/iodo congeners, only this 4-chloro scaffold balances reactivity, commercial availability, and cost-efficiency. Downstream 4-amino derivatives are validated microtubule depolymerizers (IC50 in low nanomolar range) active against P-gp-overexpressing MDR cancer cells and privileged ATP-competitive kinase inhibitor scaffolds targeting GSK-3β and RET/TRKA. Procure this essential building block for late-stage diversification in oncology and CNS drug discovery programs.

Molecular Formula C10H6ClN3
Molecular Weight 203.63 g/mol
Cat. No. B7988122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3H-pyrimido[4,5-b]indole
Molecular FormulaC10H6ClN3
Molecular Weight203.63 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(NC=NC3=N2)Cl
InChIInChI=1S/C10H6ClN3/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h1-5H,(H,12,13,14)
InChIKeyZCYULQVZSXKVFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3H-pyrimido[4,5-b]indole: A Core Synthetic Intermediate for Kinase-Focused Discovery


4-Chloro-3H-pyrimido[4,5-b]indole (CAS 5719-08-4) is a tricyclic heteroaromatic compound that serves as a foundational electrophilic building block in medicinal chemistry [1]. Its structure features a chlorine atom at the 4-position of a fused pyrimidoindole scaffold, a privileged structure for ATP-competitive kinase inhibition [2]. The compound's primary value proposition is its role as a versatile precursor for late-stage diversification, particularly through nucleophilic aromatic substitution, which enables the rapid synthesis of 4-amino-pyrimidoindole libraries that are not readily accessible from other halogen congeners [1].

Why 4-Chloro-3H-pyrimido[4,5-b]indole Cannot Be Replaced by its Regioisomeric or Higher Halogen Analogs


Regioisomeric or alternative halogen-substituted pyrimido[4,5-b]indoles cannot serve as drop-in replacements due to fundamental differences in reactivity, synthetic accessibility, and the biological activity of their downstream products. For example, the 2-chloro isomer exhibits substantially lower reactivity in nucleophilic displacement with arylamines, leading to poor yields and limiting its use in generating diverse 4-amino libraries [1]. Conversely, while 4-bromo or 4-iodo analogs might react faster, their increased cost, lower commercial availability, and the greater steric bulk of the leaving group can complicate downstream synthesis . Crucially, the resulting 4-amino derivatives from the 4-chloro compound have been unequivocally validated as potent microtubule depolymerizers and kinase inhibitors, a pharmacophoric requirement that cannot be met by substitution at other positions, underscoring the irreplaceable nature of the 4-chloro intermediate for these specific chemotypes [1][2].

Quantitative Evidence Differentiating 4-Chloro-3H-pyrimido[4,5-b]indole from its Closest Analogs


Superior Synthetic Utility in Generating Potent Microtubule Depolymerizers versus 2- or 5-Substituted Analogs

Nucleophilic displacement of 2,5-substituted-4-chloro-pyrimido[4,5-b]indoles with appropriate arylamines was the key final step for synthesizing target compounds 2-8 [1]. The resulting 4-amino derivatives achieved two-digit nanomolar potency (IC50) against MDA-MB-435, SK-OV-3, and HeLa cancer cells, and importantly, were effective in cells expressing P-glycoprotein or the βIII isotype of tubulin, mechanisms of clinical drug resistance [1]. This specific biological profile is strictly contingent on the 4-amino substitution pattern enabled uniquely by the 4-chloro precursor.

Microtubule Depolymerization Multidrug Resistance Structure-Activity Relationship

Critical Intermediate for GSK-3β Inhibitors with Nanomolar Potency and Optimized Metabolic Stability

The synthesis of a potent, enantiopure GSK-3β inhibitor (compound 1) with an IC50 of 130 nM and improved metabolic stability was reported, starting from 4-chloro-7-iodo-9H-pyrimido[4,5-b]indole [1]. Further rigidization afforded compound 24, which displayed an IC50 value of 130 nM on GSK-3β and a superior calculated lipophilic ligand efficiency (cLLE) of 3.74 compared to 2.87 for the unrigidized lead (14b) [2]. This optimization was enabled by the selective reactivity of the 4-chloro position for sequential functionalization.

GSK-3β Inhibition Alzheimer's Disease Kinase Inhibitor

Established Precursor for a Privileged Kinase Scaffold in Dual RET/TRKA Inhibition

A pyrimido[4,5-b]indole core is the central scaffold for a newly identified series of selective dual RET/TRK inhibitors, a class developed to address resistance mechanisms and broaden patient applicability in RET-driven cancers [1]. The discovery and optimization of these inhibitors would rely on late-stage functionalization of a suitable halogenated core, for which the 4-chloro derivative is the most accessible and widely used entry point for exploring 4-amino substitution, a key vector for kinase hinge-binding interactions [1][2].

RET/TRKA Inhibition Precision Oncology Kinase Polypharmacology

High-Value Application Scenarios for 4-Chloro-3H-pyrimido[4,5-b]indole


Design of Microtubule-Targeting Agents Combating Multidrug Resistance

Screening or medicinal chemistry programs to generate and optimize a library of 4-amino-pyrimido[4,5-b]indoles. As demonstrated by Devambatla et al., nucleophilic displacement of the 4-chloro group with diverse arylamines yields potent microtubule depolymerizers (IC50 values in the two-digit nanomolar range) that retain activity in P-gp and βIII-tubulin overexpressing, multidrug-resistant cancer cells [3]. This application directly addresses a critical unmet need in oncology where clinical resistance to taxanes and vinca alkaloids is common.

Development of CNS-Penetrant, Metabolically Stable GSK-3β Inhibitors for Neurodegeneration

Utilize 4-chloro-7-iodo-9H-pyrimido[4,5-b]indole as a starting material for the synthesis of enantiopure GSK-3β inhibitors. The Andreev et al. studies show that iterative functionalization at the 4-position, followed by rigidization, can yield compounds with nanomolar potency (IC50 = 130 nM) and a 30% improvement in lipophilic ligand efficiency, a key parameter for CNS drug design [3]. This scenario is ideal for groups focused on Alzheimer's disease or other tauopathies where GSK-3β is a validated target.

Synthesis of Dual Kinase Inhibitors for Precision Oncology to Overcome Drug Resistance

Employ the compound as a core scaffold for developing next-generation kinase inhibitors with a designed polypharmacology profile. As reported by Acharya et al., this scaffold can be elaborated into selective dual RET/TRKA inhibitors, a strategy that tackles both tumor heterogeneity and the emergence of resistance seen with first-generation selective RET inhibitors [3]. This application is directly relevant to research programs targeting RET-fusion positive lung, thyroid, and other solid tumors.

Quote Request

Request a Quote for 4-chloro-3H-pyrimido[4,5-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.